(R)-1-(pyridin-4-yl)ethanol
Overview
Description
Deracemization of (R)-1-(pyridin-4-yl)ethanol
Synthesis Analysis
The synthesis of (R)-1-(pyridin-4-yl)ethanol can be achieved through biocatalytic methods. Immobilized cells of Catharanthus roseus have been shown to synthesize (R)-4-pyridyl-1-ethanol from the corresponding racemate with a 100% yield by stereoinversion of the (S)-alcohol to the (R)-alcohol . Additionally, a one-pot synthesis method using a tandem catalyst prepared by co-immobilization of palladium and lipase on mesoporous foam has been developed. This method uses 4-acetyl pyridine as a reactant and achieves 100% selectivity for (R)-1-(pyridin-4-yl)ethyl acetate, with the intermediate product being 1-(pyridin-4-yl)ethanol .
Molecular Structure Analysis
While the papers provided do not directly analyze the molecular structure of (R)-1-(pyridin-4-yl)ethanol, the synthesis processes imply that the compound possesses a chiral center at the ethanol moiety, which is crucial for its enantiomeric purity. The structure of related compounds, such as Ru(II) complexes with pyridine ligands, has been characterized by X-ray crystallography, indicating the importance of structural analysis in understanding the reactivity and properties of pyridine-containing molecules .
Chemical Reactions Analysis
The chemical reactivity of pyridine derivatives is highlighted in the synthesis of pyrido[2,1-a]indoles, which involves a Rh/Cu-catalyzed cascade reaction starting from 1-(pyridin-2-yl)-1H-indoles and γ-substituted propargyl alcohols. This process includes the cleavage and formation of multiple bonds, demonstrating the versatility of pyridine derivatives in complex chemical transformations . Additionally, Ru(II) complexes with pyridine ligands have been used to catalyze the dehydrogenation of primary alcohols to carboxylic acids, showcasing another type of chemical reactivity associated with pyridine-containing compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of (R)-1-(pyridin-4-yl)ethanol are not directly discussed in the provided papers. However, the successful use of immobilized cells and tandem catalysts for its synthesis suggests that the compound is stable under the conditions employed. The enantiomeric purity of related compounds, such as (R)-2-amino-1-(3-pyridinyl)ethanol, is crucial for their application as pharmaceutical intermediates, indicating that the chirality and purity of (R)-1-(pyridin-4-yl)ethanol are likely important physical properties .
Scientific Research Applications
Chemoenzymatic Synthesis
- (R)-1-(pyridin-4-yl)ethanol has been utilized in the chemoenzymatic synthesis of optically active compounds. For instance, its derivative, (R)-1-(pyridin-3-yl)-2-aminoethanol, is a valuable moiety in beta3-adrenergic receptor agonists (Perrone et al., 2006).
Organometallic Chemistry
- In organometallic chemistry, derivatives of (R)-1-(pyridin-4-yl)ethanol have been used as ligands in complexes for water oxidation, demonstrating the compound's utility in catalysis (Zong & Thummel, 2005).
Catalysis and Synthesis
- The compound has applications in catalysis, as seen in the one-pot synthesis of (R)-1-(pyridin-4-yl)ethyl acetate using a tandem catalyst. This process involves hydrogenation and kinetic resolution, highlighting its role in selective synthesis (Magadum & Yadav, 2017).
Polymer Chemistry
- In polymer chemistry, it serves as a protecting group for carboxylic acids, demonstrating its utility in the synthesis and modification of polymers (Elladiou & Patrickios, 2012).
Chemical Intermediates
- The compound has been identified as an intermediate in various chemical reactions, such as in the synthesis of model compounds like 4-styrylpyridine (Percino & Chapela, 2000).
Environmental Chemistry
- It has been used in eco-friendly synthesis methods, contributing to green chemistry initiatives. For example, its derivatives have been synthesized via environmentally friendly methods, such as Rh-catalyzed cyclization in ethanol (Xu et al., 2015).
Surface Chemistry
- The compound is also significant in surface chemistry, where its derivatives are used in the formation of self-assembled monolayers on metal surfaces (Silien et al., 2009).
Biocatalysis
- It has been explored in biocatalysis, where microbial cell cultures have been used to synthesize its enantiomers (Takemoto & Achiwa, 1998).
Future Directions
Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . Therefore, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .
properties
IUPAC Name |
(1R)-1-pyridin-4-ylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6(9)7-2-4-8-5-3-7/h2-6,9H,1H3/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOAMIOKNARIMR-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=NC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40472989 | |
Record name | (R)-1-(pyridin-4-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40472989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(pyridin-4-yl)ethanol | |
CAS RN |
27854-88-2 | |
Record name | (R)-1-(pyridin-4-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40472989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R)-1-(pyridin-4-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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